molecular formula C18H19F3N2O2S B2966980 N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 954691-87-3

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No. B2966980
CAS RN: 954691-87-3
M. Wt: 384.42
InChI Key: MCXVZIOYBPJROQ-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide, also known as MTEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTEB is a synthetic compound that was first synthesized in 2012 and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential use in lab experiments.

Mechanism of Action

The exact mechanism of action of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide is not fully understood, but it is thought to act through multiple pathways. N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide has been shown to inhibit the activity of several enzymes, including histone deacetylases and protein kinase C, which are involved in cell signaling pathways. N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide has also been shown to modulate the expression of several genes involved in cell growth and apoptosis.
Biochemical and Physiological Effects:
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide has been shown to induce apoptosis and inhibit cell growth. In neurons, N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide has been shown to have neuroprotective effects and enhance synaptic plasticity. In immune cells, N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide has been shown to modulate the immune response and inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide has several advantages for use in lab experiments, including its synthetic nature, high purity, and stability. However, N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide also has some limitations, including its relatively high cost and limited availability.

Future Directions

There are several potential future directions for research on N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide. One area of interest is the development of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide-based therapies for cancer and neurodegenerative diseases. Another area of interest is the further investigation of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide's mechanism of action and its potential use as a tool for studying cell signaling pathways. Additionally, the development of new synthesis methods for N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide may increase its availability and reduce its cost, making it more accessible for scientific research.

Synthesis Methods

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide is synthesized through a multi-step process that involves the reaction of 3-(trifluoromethyl)benzoic acid with 2-aminoethanethiol hydrochloride to form 3-(trifluoromethyl)benzothiol. This intermediate is then reacted with 2-bromoethyl morpholine to form the final product, N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide.

Scientific Research Applications

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide has been shown to have potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neuroscience, N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.

properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O2S/c19-18(20,21)15-3-1-2-13(10-15)17(24)22-11-16(14-4-9-26-12-14)23-5-7-25-8-6-23/h1-4,9-10,12,16H,5-8,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXVZIOYBPJROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide

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